(1S,2S)-1-amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol
Description
Properties
Molecular Formula |
C10H14FNO2 |
|---|---|
Molecular Weight |
199.22 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO2/c1-6(13)10(12)7-3-4-8(11)9(5-7)14-2/h3-6,10,13H,12H2,1-2H3/t6-,10+/m0/s1 |
InChI Key |
LMEIUXVOCCZTEZ-QUBYGPBYSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC(=C(C=C1)F)OC)N)O |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)F)OC)N)O |
Origin of Product |
United States |
Preparation Methods
Reductive Amination and Chiral Resolution
One common approach involves reductive amination of 4-fluoro-3-methoxybenzaldehyde with an appropriate amine source, followed by reduction of the intermediate imine or oxime to the corresponding amino alcohol. Sodium borohydride or borane complexes (e.g., BH3-THF) are frequently used reducing agents.
- Step 1 : Condensation of 4-fluoro-3-methoxybenzaldehyde with ammonia or a primary amine to form an imine intermediate.
- Step 2 : Reduction of the imine to the amino alcohol using sodium borohydride or borane-THF complex under controlled temperature.
- Step 3 : Chiral resolution or asymmetric catalysis to obtain the (1S,2S) stereoisomer with high enantiomeric excess.
This method benefits from the availability of starting materials and relatively mild reaction conditions but requires careful stereochemical control.
Cyanohydrin Route via Trimethylsilyl Cyanide and Zinc Iodide Catalysis
An alternative synthetic route, adapted from closely related compounds such as 1-amino-2-(4-methoxyphenyl)propan-2-ol, involves the formation of cyanohydrins followed by reduction:
- Step 1 : Reaction of 4-fluoro-3-methoxyacetophenone with trimethylsilyl cyanide in the presence of zinc iodide catalyst at room temperature under nitrogen atmosphere to form the corresponding cyanohydrin intermediate.
- Step 2 : Reduction of the cyanohydrin intermediate using borane-THF complex to convert the cyano group into an amino group, yielding the amino alcohol.
- Step 3 : Acid-base workup to isolate the free amine and purification by silica gel chromatography.
This method is advantageous for introducing the amino group stereoselectively and has been reported to afford moderate yields (approximately 24%) with good stereochemical control for analogous compounds.
| Step | Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| 1 | Trimethylsilyl cyanide, ZnI2, N2, RT | Formation of cyanohydrin | Cyanohydrin intermediate |
| 2 | BH3-THF, RT, overnight | Reduction of cyano to amino group | Amino alcohol intermediate |
| 3 | HCl, NaOH, ethyl acetate extraction | Isolation and purification | (1S,2S)-amino alcohol product |
Photocatalytic Asymmetric Aminoarylation
Recent advances in visible-light-mediated asymmetric aminoarylation provide a novel method to construct β-amino alcohols with high stereoselectivity. This approach uses chiral arylsulfinylamides as reagents and photocatalysts under blue LED irradiation to achieve intermolecular aminoarylation of alkenes.
- The reaction proceeds via stereospecific syn addition of the amino and aryl groups across the alkene.
- Excellent diastereoselectivity (>20:1 d.r.) and enantiomeric ratios (up to 89:11 e.r.) have been reported.
- This method is adaptable to various aromatic substitution patterns, including fluoro and methoxy groups, allowing synthesis of (1S,2S)-configured amino alcohols with precise stereochemical control.
| Parameter | Condition/Result |
|---|---|
| Photocatalyst | Ir[dF(CF3)ppy]2(dtbpy)PF6 (1 mol%) |
| Base | Potassium benzoate (0.3 equiv) |
| Solvent | Isopropanol/trifluoroethanol/water mixture |
| Light source | Blue LED irradiation |
| Yield | Up to 53% |
| Diastereoselectivity | >20:1 d.r. |
| Enantiomeric ratio | Up to 89:11 e.r. |
This method offers a contemporary, green chemistry approach with potential scalability for pharmaceutical applications.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield | Stereoselectivity |
|---|---|---|---|---|
| Reductive amination + chiral resolution | Simple reagents, mild conditions | Requires resolution or chiral catalyst | Moderate | High (with chiral control) |
| Cyanohydrin formation + reduction | Direct introduction of amino group | Moderate yield, multi-step | ~24% | Good |
| Photocatalytic aminoarylation | High stereoselectivity, mild conditions | Requires specialized catalysts and light source | Moderate | Excellent |
Research Findings and Notes
- The presence of the fluoro and methoxy substituents on the phenyl ring enhances the stability of intermediates and influences the reactivity of the amino alcohol, which can be exploited in selective synthesis.
- The amino group’s nucleophilicity allows for further functionalization, making the compound a versatile intermediate in medicinal chemistry.
- Photocatalytic methods represent a cutting-edge approach, enabling stereospecific synthesis under environmentally benign conditions.
- The cyanohydrin route, while classical, remains relevant for its straightforwardness and adaptability to various substituted aromatic ketones.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the compound, such as reducing the aromatic ring to form cyclohexane derivatives.
Substitution: The fluoro and methoxy groups on the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides under appropriate conditions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
(1S,2S)-1-amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,2S)-1-amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its 4-fluoro-3-methoxyphenyl group, which distinguishes it from other aminopropanol derivatives. Below is a comparative analysis of key analogs:
Biological Activity
(1S,2S)-1-amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol, also known by its CAS number 1270280-35-7, is a chiral compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C10H14FNO2
- Molecular Weight : 199.22 g/mol
- Structure : The compound features a chiral center and includes a fluoro and methoxy group on the phenyl ring, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the fluoro and methoxy groups enhance binding affinity and specificity. This interaction modulates the activity of target proteins, leading to various biological effects:
- Anticancer Activity : Studies have indicated that this compound may exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Neuroprotective Effects : The compound has been investigated for its potential neuroprotective properties, possibly through modulation of neurotransmitter systems.
Anticancer Activity
A study conducted on the structure–activity relationship (SAR) of related compounds demonstrated that modifications similar to those found in this compound could enhance anticancer efficacy. For example, derivatives showed significant inhibition against cancer cell lines such as HeLa and L363, with IC50 values indicating potent activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 43 | HeLa | 4.1 |
| 80 | L363 | 5.0 |
Neuroprotective Effects
Research has indicated that compounds with similar structures possess neuroprotective properties by interacting with serotonin receptors and modulating dopamine levels in neuronal cultures. These effects suggest potential therapeutic applications in neurodegenerative diseases.
Case Study 1: Anticancer Potency
In a recent study focusing on the anticancer properties of this compound derivatives, researchers found that specific modifications led to enhanced potency against various cancer cell lines. The study highlighted the importance of the methoxy group in increasing cellular permeability and bioavailability .
Case Study 2: Neuroprotective Applications
A study exploring the neuroprotective effects of structurally related compounds found that they could significantly reduce oxidative stress markers in neuronal cells. This suggests a potential application for this compound in treating conditions like Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
